1,2,5-Oxadiazole-3-carboxylic acid
Overview
Description
1,2,5-Oxadiazole-3-carboxylic acid is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which 1,2,5-oxadiazole-3-carboxylic acid belongs, are known to interact with various enzymes and receptors in biological systems . These interactions are facilitated by the compound’s ability to form non-covalent bonds with these targets .
Mode of Action
Oxadiazoles have been synthesized as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that this compound may interact with its targets in a way that inhibits the growth and pathogenicity of certain microorganisms .
Biochemical Pathways
It is known that oxadiazoles can disrupt the growth and pathogenicity of certain microorganisms by interfering with pathways associated with bacterial virulence .
Pharmacokinetics
Some oxadiazole compounds have been shown to exhibit good metabolic stability and higher plasma exposure in mice , suggesting that this compound may have similar properties.
Result of Action
Given the anti-infective activities of oxadiazoles , it is plausible that this compound may result in the inhibition of growth and pathogenicity of certain microorganisms .
Action Environment
It is known that oxadiazoles improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition . This suggests that environmental factors such as oxygen levels may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1,2,5-Oxadiazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the glycolytic pathway . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the enzyme’s activity and stability.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the expression of genes involved in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels and energy production within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion transporters, which facilitate its uptake and distribution across cellular membranes . This interaction can influence its localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is crucial for its activity and function within the cell.
Preparation Methods
1,2,5-Oxadiazole-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the dehydrative cyclization of vicinal bisoximes at temperatures greater than 100°C using metal hydroxides . Another method includes the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation in the presence of a suitable catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1,2,5-Oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1,2,5-Oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Comparison with Similar Compounds
1,2,5-Oxadiazole-3-carboxylic acid can be compared with other oxadiazole isomers such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole. While all these compounds share the oxadiazole ring structure, their properties vary due to differences in the positions of nitrogen and oxygen atoms. The 1,2,5-oxadiazole isomer is unique in its stability and potential for high-energy applications . Similar compounds include:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Studied for its antimicrobial and anticancer properties.
1,2,3-Oxadiazole: Less stable and primarily of theoretical interest.
Properties
IUPAC Name |
1,2,5-oxadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLHCUQCDKBPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362841 | |
Record name | 1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88598-08-7 | |
Record name | 1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-Oxadiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are researchers interested in the density of 1,2,5-Oxadiazole-3-carboxylic acid derivatives?
A1: Research suggests that ortho-aminocarboxylic acids, including 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid, exhibit unusually high densities. [] This characteristic is intriguing but not fully understood. For instance, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid showed a measured density of 1.800 g/mL, significantly higher than its calculated density of 1.68 g/mL. [] Further research is needed to understand the underlying reasons for this discrepancy and its potential implications.
Q2: What is the significance of crystal structure determination for compounds like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid?
A2: Determining the crystal structure of compounds like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid provides valuable insights into their molecular arrangement and interactions. [] This information is crucial for understanding their physical and chemical properties, which can influence their potential applications. For example, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid crystallizes in space group C2/c, while its carboxamide counterpart crystallizes in space group P21/c. [] Such structural details are important for designing new materials and understanding their behavior.
Q3: What are the potential applications of this compound derivatives in energetic materials?
A3: Derivatives of this compound, like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and its carboxamide, have been investigated as potential high-nitrogen energetic ingredients. [] These compounds, due to their high nitrogen content, can release significant energy upon decomposition, making them attractive for applications in propellants and explosives.
Q4: Are there any continuous synthesis methods for this compound derivatives?
A4: Yes, continuous synthesis methods for specific derivatives like 4-Cyclopropyl-1,2,5-Oxadiazole-3-carboxylic acid have been developed. [] These methods offer advantages over traditional batch processes, including improved safety, increased efficiency, and better control over reaction parameters. The continuous synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-carboxylic acid is particularly relevant for its potential use as a bioisostere of the amide bond in pharmaceutical research. []
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